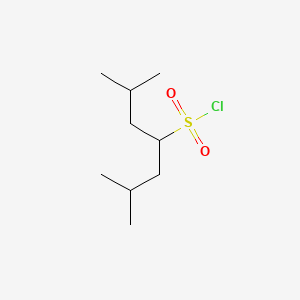

2,6-Dimethylheptane-4-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19ClO2S |

|---|---|

Molecular Weight |

226.76 g/mol |

IUPAC Name |

2,6-dimethylheptane-4-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO2S/c1-7(2)5-9(6-8(3)4)13(10,11)12/h7-9H,5-6H2,1-4H3 |

InChI Key |

PSFORERDFDOBLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylheptane 4 Sulfonyl Chloride

Precursor Synthesis and Functionalization

The foundational step in synthesizing 2,6-dimethylheptane-4-sulfonyl chloride is the construction of the 2,6-dimethylheptane (B94447) framework with a functional group, typically a hydroxyl group, at the C-4 position. This alcohol, 2,6-dimethylheptan-4-ol (B1670625), serves as a versatile intermediate for further transformations.

A well-documented method for the synthesis of 2,6-dimethylheptan-4-ol involves the Grignard reaction. nist.gov This classic carbon-carbon bond-forming reaction provides an efficient route to secondary alcohols with a symmetrical structure, such as the target precursor. pearson.comkhanacademy.org

The reaction employs a formate (B1220265) ester, such as ethyl formate, which reacts with two equivalents of a Grignard reagent to yield a secondary alcohol after protonation. pearson.compearson.com For the synthesis of 2,6-dimethylheptan-4-ol, the Grignard reagent used is isobutyl magnesium bromide. The isobutyl groups from two molecules of the Grignard reagent add to the carbonyl carbon of the ethyl formate, resulting in the desired branched nonanol structure. nist.gov

This synthesis has been reported to produce 2,6-dimethylheptan-4-ol (also referred to as 2,6-dimethylheptanol-4) in a 74% yield. nist.gov

| Reactant 1 | Reactant 2 | Product | Reported Yield |

|---|---|---|---|

| Isobutyl magnesium bromide | Ethyl formate | 2,6-Dimethylheptan-4-ol | 74% nist.gov |

The carbon atom at the 4-position in 2,6-dimethylheptan-4-ol is a prochiral center. While the specific synthesis using two equivalents of isobutyl magnesium bromide results in an achiral product, related syntheses of chiral branched heptane (B126788) derivatives necessitate stereocontrol. The enantioselective addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a key strategy for establishing stereocenters. acs.org

Significant progress has been achieved in the catalytic enantioselective addition of Grignard reagents to aldehydes and ketones. These methods allow for the formation of chiral alcohols with high enantiomeric excess through the use of catalytic amounts of chiral ligands. acs.org These ligands coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on the carbonyl compound from one face over the other, leading to the preferential formation of one enantiomer of the alcohol product. While specific application to 2,6-dimethylheptane derivatives is not widely documented, these general principles of asymmetric catalysis are fundamental to achieving stereocontrol in analogous systems. researchgate.net

Chlorosulfonation and Related Approaches

With the precursor alcohol, 2,6-dimethylheptan-4-ol, or the parent alkane, 2,6-dimethylheptane, in hand, the next stage is the introduction of the sulfonyl chloride group. This can be approached through several distinct methodologies.

Direct chlorosulfonation of an alkane is a method that introduces both a chlorine and a sulfur dioxide group onto a hydrocarbon backbone in a single step. This process, known as the Reed reaction, proceeds via a free-radical chain mechanism. wikipedia.orgknowledgebin.org The reaction is initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine. wikipedia.org

The reaction involves treating the alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under UV irradiation. wikipedia.orgyoutube.com

The general mechanism involves the following steps:

Initiation: Cl₂ → 2 Cl•

Propagation:

RH + Cl• → R• + HCl

R• + SO₂ → RSO₂•

RSO₂• + Cl₂ → RSO₂Cl + Cl•

Termination: Combination of various radical species.

When applied to a branched alkane such as 2,6-dimethylheptane, this reaction is expected to yield a mixture of isomeric sulfonyl chlorides. The relative reactivity of hydrogen atoms in alkanes towards free-radical abstraction is typically tertiary > secondary > primary. Therefore, substitution would be expected to occur at various positions on the chain, leading to challenges in isolating the desired this compound isomer.

A more regioselective approach involves the synthesis and subsequent oxidation of a thiol precursor, specifically 2,6-dimethylheptane-4-thiol. chemspider.comnih.gov This method ensures that the sulfonyl chloride group is located precisely at the C-4 position.

The synthesis of the thiol precursor can be achieved from the intermediate alcohol, 2,6-dimethylheptan-4-ol. A common method involves converting the alcohol into a good leaving group, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine. youtube.com The resulting tosylate can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to yield the desired 2,6-dimethylheptane-4-thiol.

Once the thiol is obtained, it can be converted to the corresponding sulfonyl chloride via oxidative chlorination. Several reagents are effective for this transformation. For instance, a combination of N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride, and water can be used for the in-situ preparation of sulfonyl chlorides from thiols.

| Reagent System | Description |

|---|---|

| H₂O₂ / SOCl₂ | A highly reactive system for the direct conversion of thiols to sulfonyl chlorides under mild conditions. |

| N-Chlorosuccinimide (NCS) / HCl | A combination that affords sulfonyl chlorides from thiols in good yields. |

| NCS / Bu₄NCl / H₂O | Allows for the one-pot synthesis of sulfonyl chlorides and subsequent derivatives like sulfonamides. |

A third major pathway involves the preparation of 2,6-dimethylheptane-4-sulfonic acid, which is then chlorinated to form the target sulfonyl chloride. This route also offers excellent regiocontrol.

The synthesis of the sulfonic acid can begin with the precursor alcohol, 2,6-dimethylheptan-4-ol. The alcohol can first be converted to an alkyl halide, for example, 4-bromo-2,6-dimethylheptane, using a reagent like phosphorus tribromide (PBr₃). The resulting alkyl halide can then be reacted with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃), in a nucleophilic substitution reaction to yield the sodium salt of 2,6-dimethylheptane-4-sulfonic acid. Acidification would then provide the free sulfonic acid.

The final step is the conversion of the sulfonic acid to the sulfonyl chloride. This is a standard transformation that can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are classical reagents for this purpose. More modern and milder reagents, such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), have also been developed for the efficient conversion of both alkyl and aryl sulfonic acids into their corresponding sulfonyl chlorides under mild, solvent-free conditions.

Transformations from Sulfonyl Hydrazides

A practical and efficient route for the synthesis of sulfonyl chlorides involves the transformation of sulfonyl hydrazides. This method is noted for its mild reaction conditions and high yields. The general transformation of a sulfonyl hydrazide to its corresponding sulfonyl chloride can be achieved using N-halosuccinimides, such as N-chlorosuccinimide (NCS). nih.govmdpi.comresearchgate.net

For the synthesis of this compound, the precursor would be 2,6-Dimethylheptane-4-sulfonyl hydrazide. The reaction proceeds by treating the sulfonyl hydrazide with NCS in a suitable solvent like acetonitrile (B52724) (CH3CN). nih.govresearchgate.net The mixture is typically stirred at room temperature for a couple of hours to ensure complete conversion. mdpi.comresearchgate.net

A plausible mechanism for this transformation involves the generation of a sulfonyl radical from the sulfonyl hydrazide under oxidative conditions, with the release of nitrogen gas. mdpi.com This sulfonyl radical then couples with a chlorine radical, also generated from NCS, to form the final sulfonyl chloride product. mdpi.com This method is highly selective and generally produces clean products with excellent yields. nih.govresearchgate.net

Table 1: Reagents for Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides

| Reagent | Typical Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile (CH3CN) | Room Temperature, 2h | Excellent | nih.gov, mdpi.com, researchgate.net |

Optimization of Synthetic Pathways

Optimizing the synthetic route is crucial for maximizing the yield and purity of this compound. This involves careful selection of reagents and solvents, as well as precise control over reaction conditions.

Reagent and Solvent Selection for Enhanced Yield and Purity

The choice of reagents and solvents is fundamental to the success of sulfonyl chloride synthesis. For oxidative chlorination routes starting from thiols or disulfides, various reagent systems have been developed. These include combinations of nitric acid, hydrochloric acid, and oxygen, which can be employed in continuous flow reactors. researchgate.net Other methods utilize N-chlorosuccinimide in conjunction with dilute hydrochloric acid or a mixture of hydrogen peroxide and thionyl chloride (SOCl2). organic-chemistry.org The selection of a particular reagent can influence reaction time, yield, and compatibility with other functional groups present in the substrate. organic-chemistry.org

Solvent selection plays a significant role in reaction outcomes. The solvolysis of sulfonyl chlorides is influenced by both solvent nucleophilicity and ionizing power. nih.gov In copper-catalyzed additions of sulfonyl chlorides to acetylenes, solvent polarity can control the stereochemical outcome, with low-polarity solvents favoring cis addition and highly polar solvents promoting trans addition. acs.org For the synthesis of a non-polar compound like this compound, a non-polar or moderately polar aprotic solvent would likely be chosen to ensure solubility of the starting materials and to minimize side reactions like hydrolysis.

Reaction Condition Control (Temperature, Pressure, Atmosphere)

Precise control of reaction conditions is paramount for achieving high yield and purity. Many reactions for preparing sulfonyl chlorides are highly exothermic. rsc.org Utilizing continuous flow reactors offers a significant advantage by enabling exquisite control over parameters like temperature and residence time, which improves process safety by preventing thermal runaway. researchgate.netrsc.org

Temperature control is critical. For instance, in the synthesis of certain sulfonyl chlorides, reactions are initiated at low temperatures (e.g., below -5 °C) and carefully monitored. rsc.org The atmosphere under which a reaction is conducted can also be important. While many transformations are performed under air researchgate.net, sensitive reactions may require an inert atmosphere, such as argon, to prevent oxidation or other undesired side reactions. thieme-connect.com Pressure is less commonly a critical variable in standard laboratory syntheses of sulfonyl chlorides unless gaseous reagents like oxygen or sulfur dioxide are used. researchgate.net

Table 2: Impact of Reaction Conditions on Sulfonyl Chloride Synthesis

| Parameter | Effect on Synthesis | Rationale | Reference |

|---|---|---|---|

| Temperature | Influences reaction rate and selectivity; controls exotherms. | Lower temperatures can prevent side reactions and decomposition. Precise control is needed for safety. | rsc.org, rsc.org |

| Pressure | Relevant when using gaseous reagents. | Ensures sufficient concentration of gaseous reactants like O2 or SO2. | researchgate.net |

| Atmosphere | Can prevent side reactions. | An inert atmosphere (e.g., Argon) prevents oxidation of sensitive reagents or intermediates. | thieme-connect.com |

Stereoselective and Enantioselective Synthetic Routes

While this compound is an achiral molecule, the principles of stereoselective synthesis are relevant for creating chiral analogs or for reactions where stereochemistry at the sulfur atom is important. Chiral sulfinyl compounds, such as sulfinamides and sulfoxides, are valuable as chiral auxiliaries in asymmetric synthesis. nih.govacs.org

Enantiomerically pure amines and their derivatives can be synthesized using chiral sulfinamides, which can be prepared from sulfonyl chlorides. nih.govnih.gov The development of methods for the enantioselective synthesis of chiral sulfonimidoyl chlorides highlights the advanced strategies available for creating stereogenic sulfur centers. researchgate.net

One approach to stereocontrol involves the use of a chiral auxiliary , a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com For example, chiral alcohols like menthol (B31143) or sugar-derived auxiliaries can be used in the diastereoselective preparation of sulfinates. nih.govacs.org Sulfur-based chiral auxiliaries, such as camphorsultam or thiazolidinethiones, have also proven effective in various asymmetric transformations, including aldol (B89426) and Michael additions. wikipedia.orgscielo.org.mx Although not directly applicable to the synthesis of the achiral target compound, these methodologies could be adapted to produce chiral derivatives of this compound if a stereocenter were introduced into the alkyl backbone.

Mechanistic Investigations of Reactions Involving 2,6 Dimethylheptane 4 Sulfonyl Chloride

Radical Reactions Initiated by Sulfonyl Chloride Cleavage

Radical Addition Reactions (e.g., to Alkenes, Alkynes)

The addition of sulfonyl chlorides to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, can proceed through a radical chain mechanism. nih.govmagtech.com.cn This process, often initiated by light, heat, or a radical initiator, allows for the formation of carbon-sulfur bonds and the introduction of both the sulfonyl group and a chlorine atom across the multiple bond.

The generally accepted mechanism for the radical addition of a sulfonyl chloride to an alkene involves several key steps:

Initiation: The reaction begins with the homolytic cleavage of the sulfur-chlorine (S-Cl) bond in 2,6-dimethylheptane-4-sulfonyl chloride. This step generates a 2,6-dimethylheptane-4-sulfonyl radical and a chlorine radical. This process can be facilitated by photoredox catalysis under visible light. nih.govresearchgate.net

Reaction: (CH₃)₂CHCH₂CH(SO₂Cl)CH₂CH(CH₃)₂ → (CH₃)₂CHCH₂CH(SO₂•)CH₂CH(CH₃)₂ + Cl•

Propagation:

Step A: The highly reactive 2,6-dimethylheptane-4-sulfonyl radical adds to the alkene (or alkyne) at the less substituted carbon atom. This regioselectivity is governed by the formation of the more stable carbon-centered radical intermediate. nih.gov

Step B: This newly formed carbon-centered radical abstracts a chlorine atom from another molecule of this compound. This step yields the final chloro-sulfone adduct and regenerates the 2,6-dimethylheptane-4-sulfonyl radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

This radical pathway provides a powerful method for the difunctionalization of alkenes and alkynes. mdpi.com The regioselectivity of the addition is a critical aspect, with the sulfonyl radical typically adding to the terminal or less sterically hindered carbon of the multiple bond. nih.gov

| Substrate | Intermediate Radical | Final Product | Regioselectivity |

| Ethene | (CH₃)₂CHCH₂CH(SO₂)CH₂CH(CH₃)₂-CH₂-CH₂• | 1-Chloro-2-(2,6-dimethylheptan-4-ylsulfonyl)ethane | N/A |

| Propene | (CH₃)₂CHCH₂CH(SO₂)CH₂CH(CH₃)₂-CH₂-CH•(CH₃) | 1-Chloro-2-(2,6-dimethylheptan-4-ylsulfonyl)propane | Anti-Markovnikov addition of sulfonyl group |

| 1-Butyne | (CH₃)₂CHCH₂CH(SO₂)CH₂CH(CH₃)₂-CH=C•(CH₂CH₃) | (E)-1-Chloro-2-(2,6-dimethylheptan-4-ylsulfonyl)but-1-ene | Stereoselective (typically E-isomer) |

Elimination Reactions and Sulfene (B1252967) Formation

Under basic conditions, this compound can undergo an elimination reaction to form a highly reactive intermediate known as a sulfene. This transformation occurs when the sulfonyl chloride possesses at least one α-hydrogen atom, which is the case for this compound at the C4 position.

The mechanism proceeds via an E1cB-like (Elimination, Unimolecular, conjugate Base) or a concerted E2 pathway, depending on the specific reaction conditions and the stability of the intermediates.

Proton Abstraction: A base (commonly a tertiary amine like triethylamine) removes a proton from the carbon atom adjacent to the sulfonyl chloride group (the α-carbon). This deprotonation is facilitated by the electron-withdrawing nature of the -SO₂Cl group, which increases the acidity of the α-hydrogen.

Chloride Elimination: The resulting carbanion is unstable and rapidly eliminates a chloride ion.

Sulfene Formation: The simultaneous or stepwise elimination of H⁺ and Cl⁻ results in the formation of the sulfene intermediate: (CH₃)₂CHCH₂C(=SO₂)CH₂CH(CH₃)₂.

Sulfenes are transient, electrophilic species that are not isolated but are trapped in situ by various nucleophiles present in the reaction mixture. The outcome of the reaction is therefore determined by the nature of the trapping agent used.

| Trapping Agent (Nucleophile) | Reaction Type | Final Product Class |

| Water | Hydrolysis | Sulfonic Acid |

| Alcohol (R'OH) | Alcoholysis | Sulfonic Acid Ester |

| Amine (R'₂NH) | Aminolysis | Sulfonamide |

| Enamine | [2+2] Cycloaddition | Thietane 1,1-Dioxide |

Electrophilic Aromatic Substitution

This compound can act as an electrophile in Friedel-Crafts type sulfonylation reactions to form diaryl or alkyl-aryl sulfones. masterorganicchemistry.com This reaction involves the substitution of a hydrogen atom on an aromatic ring with the 2,6-dimethylheptane-4-sulfonyl group. libretexts.org Because the sulfonyl chloride itself is not a sufficiently strong electrophile to react with a stable aromatic ring like benzene (B151609), a Lewis acid catalyst is required to activate it. youtube.com

The general mechanism for the sulfonylation of an aromatic compound (Ar-H) is as follows:

Activation of the Electrophile: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of the sulfonyl chloride. This polarization of the S-Cl bond enhances the electrophilicity of the sulfur atom, forming a complex or, in some cases, a discrete sulfonyl cation ((CH₃)₂CHCH₂CH(SO₂⁺)CH₂CH(CH₃)₂).

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. khanacademy.org

Deprotonation and Regeneration of Aromaticity: A weak base (such as AlCl₄⁻) removes the proton from the sp³-hybridized carbon of the sigma complex. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl sulfone product. libretexts.org

The bulky 2,6-dimethylheptyl group would be expected to exert significant steric hindrance, favoring substitution at the para position of monosubstituted benzene derivatives to minimize steric clash.

| Aromatic Substrate | Lewis Acid Catalyst | Major Product |

| Benzene | AlCl₃ | (2,6-Dimethylheptan-4-yl)sulfonylbenzene |

| Toluene | AlCl₃ | 1-Methyl-4-((2,6-dimethylheptan-4-yl)sulfonyl)benzene |

| Anisole | FeCl₃ | 1-Methoxy-4-((2,6-dimethylheptan-4-yl)sulfonyl)benzene |

Cascade and Rearrangement Reactions

While simple rearrangements of the this compound itself are not commonly reported, the intermediates generated from it can participate in cascade or rearrangement pathways. For instance, radical intermediates formed during addition reactions can trigger subsequent intramolecular events.

A potential cascade reaction could be initiated by the radical addition of the 2,6-dimethylheptane-4-sulfonyl radical to a suitably designed poly-unsaturated substrate.

Hypothetical Cascade Mechanism:

Initiation: As in section 3.2.3, a 2,6-dimethylheptane-4-sulfonyl radical is generated.

Initial Addition: The sulfonyl radical adds to an external double bond of a diene or enyne substrate, forming a carbon-centered radical.

Intramolecular Cyclization (Cascade Step): If the initial radical is positioned appropriately, it can attack another unsaturated moiety within the same molecule. For example, a 5-exo-trig or 6-endo-trig cyclization can occur, forming a new cyclic radical intermediate.

Termination/Propagation: The cyclized radical can then abstract a chlorine atom from a molecule of this compound to yield the final functionalized cyclic product and propagate the radical chain.

Such cascade reactions are powerful tools in synthesis, allowing for the rapid construction of complex molecular architectures from simple precursors. The specific pathway and stereochemical outcome would be highly dependent on the substrate geometry and reaction conditions. The Newman-Kwart Rearrangement is a known thermal rearrangement used in the synthesis of related sulfur compounds, highlighting the accessibility of rearrangement pathways in organosulfur chemistry, though it applies to the synthesis of thiocarbamates rather than a reaction of a pre-formed sulfonyl chloride. orgsyn.org

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethylheptane 4 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-dimethylheptane-4-sulfonyl chloride. The molecule's symmetrical nature—(CH₃)₂CHCH₂CH(SO₂Cl)CH₂CH(CH₃)₂—simplifies the spectra, resulting in fewer unique signals than the total number of protons or carbons.

The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, with the strongly electron-withdrawing sulfonyl chloride group causing significant deshielding (a shift to a higher ppm value) for nearby protons. oregonstate.edulibretexts.orgcompoundchem.com The proton at the C4 position, directly attached to the carbon bearing the -SO₂Cl group, is expected to be the most deshielded and appear furthest downfield. acdlabs.com Protons on the alkyl chain will appear further upfield, in characteristic alkane regions. oregonstate.educompoundchem.com

The predicted ¹H NMR data are summarized in the table below. Multiplicity is determined by the (n+1) rule, where 'n' is the number of neighboring protons. Coupling constants (J), which measure the interaction between adjacent protons, are typically in the range of 6-8 Hz for acyclic alkanes. ucalgary.calibretexts.orgiastate.edu

Table 1: Predicted ¹H NMR Data for this compound

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, consistent with the molecule's symmetry. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with a wide range of values (0-220 ppm) that minimizes signal overlap. chemistrysteps.com The carbon atom directly bonded to the electronegative sulfonyl chloride group (C4) will experience the strongest deshielding effect and resonate at the lowest field. chemistrysteps.comlibretexts.orgmsu.edu The other alkyl carbons will appear at higher fields, within the typical range for sp³ hybridized carbons. libretexts.orgudel.educompoundchem.com

Table 2: Predicted ¹³C NMR Data for this compound

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons. For instance, a cross-peak would be observed between the signal for H4 and the signal for the H3/H5 protons. Similarly, correlations would link H3/H5 to H2/H6, and H2/H6 to the methyl protons (H1/H1'/H7/H7'), thus mapping the entire proton spin system from one end of the alkyl chain to the other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu HSQC would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2. For example, the most downfield proton signal (H4) would show a cross-peak with the most downfield carbon signal (C4).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.educolumbia.eduyoutube.com This is crucial for piecing together the complete carbon skeleton. Key HMBC correlations would include:

The proton at H4 showing correlations to carbons C2, C6, C3, and C5.

The methyl protons (H1/H1'/H7/H7') showing correlations to carbons C2, C6, and C3, C5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. vscht.cz

The sulfonyl chloride group is the most prominent feature in the IR spectrum of this compound. This group gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic. The S-Cl stretch occurs at a lower frequency. acdlabs.com The alkyl portion of the molecule will exhibit typical C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Data derived from typical ranges for sulfonyl chlorides and alkanes. acdlabs.comvscht.czlibretexts.orgorgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₉H₁₉ClO₂S, with a calculated molecular weight of approximately 226.76 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a characteristic M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1. chemguide.co.uklibretexts.orgchemdictionary.orgucalgary.cachemguide.co.uk

Electron impact ionization would likely induce fragmentation of the molecular ion. Common fragmentation pathways for alkylsulfonyl chlorides include the loss of the chlorine atom, the entire sulfonyl chloride group, or the neutral sulfur dioxide molecule. researchgate.netaaqr.orgcdnsciencepub.com The alkyl chain itself can also fragment, typically producing clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

Fragmentation is complex and other fragments are possible. acdlabs.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

To date, there is no evidence that this compound has been successfully crystallized and analyzed by single-crystal X-ray diffraction. This technique requires a solid, crystalline sample of the compound, and it is possible that this specific aliphatic sulfonyl chloride exists as a liquid or oil at room temperature, or that suitable crystals for diffraction have not yet been produced. Without experimental crystallographic data, a definitive determination of its solid-state molecular structure is not possible.

Conformational Analysis and Intermolecular Interactions

Information regarding the specific bond angles, dihedral angles, and the preferred spatial arrangement (conformation) of the 2,6-dimethylheptyl group relative to the sulfonyl chloride moiety in the solid state is unavailable. Furthermore, without a crystal structure, any potential intermolecular interactions, such as hydrogen bonds or van der Waals forces that would dictate the packing of molecules in a crystal lattice, cannot be described.

Stereochemical Purity Assessment

X-ray crystallography is a powerful tool for determining the absolute configuration of chiral molecules. Since this compound is a chiral compound, this technique could theoretically be used to assess its stereochemical purity and assign the absolute stereochemistry of a single enantiomer. However, due to the absence of a crystal structure determination in the available scientific literature, no such analysis has been reported.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and energies of frontier molecular orbitals. researchgate.net For a molecule like 2,6-dimethylheptane-4-sulfonyl chloride, DFT methods, particularly with hybrid functionals like B3LYP, are effective for examining systems with lone pairs and conjugated elements. researchgate.netscielo.br

The flexible alkyl chains of this compound give rise to multiple possible conformations. Geometry optimization is the computational process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. conflex.net This process is crucial for understanding the molecule's most stable forms.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (local energy minima) and the transition states that connect them. scielo.br For this compound, this analysis would focus on the rotation around the various carbon-carbon and carbon-sulfur single bonds. The results typically reveal the relative stability of different conformers, often expressed in kcal/mol. scielo.br While specific experimental data for this compound is not available, a theoretical study would yield data similar to the hypothetical results presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Conformer A (Global Minimum) | DFT/B3LYP/6-31G | 0.00 | C3-C4-S-Cl: ~180° (anti) |

| Conformer B | DFT/B3LYP/6-31G | +0.85 | C3-C4-S-Cl: ~60° (gauche) |

| Conformer C | DFT/B3LYP/6-31G* | +1.20 | C5-C4-S-Cl: ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen and chlorine atoms, while the LUMO is likely to be the antibonding σ* orbital of the S-Cl bond, making this bond the primary site for nucleophilic attack.

Table 2: Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Localized on oxygen and chlorine lone pairs |

| LUMO | -0.8 | Primarily the σ* antibonding orbital of the S-Cl bond |

| HOMO-LUMO Gap | 6.7 | Indicates moderate kinetic stability |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the energetic landscape of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them.

Sulfonyl chlorides are versatile intermediates in organic synthesis, participating in reactions such as sulfonylation, annulations, and radical processes. magtech.com.cn Reaction pathway modeling for this compound would involve computationally exploring its reactions with various unsaturated compounds like alkenes or with nucleophiles. By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. This profile helps to confirm the steps involved in the mechanism, such as whether a reaction is concerted or proceeds through an intermediate.

The activation energy (the energy difference between the reactants and the transition state) is a key determinant of reaction rate. By comparing the calculated activation energies for different possible reaction pathways, computational models can predict which reaction will be kinetically favored. For example, in a reaction with an asymmetric nucleophile, calculations can predict whether the attack will occur at the sulfur atom or another site, thus determining the selectivity of the reaction.

Table 3: Hypothetical Energy Profile for Nucleophilic Attack on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Sulfonyl chloride + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Products | -10.5 |

Non-covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial for determining the physical properties of substances and play a significant role in molecular recognition and the stability of macromolecular structures. nih.gov Although weaker than covalent bonds, their cumulative effect can be substantial. For this compound, the primary intermolecular forces are London dispersion forces, arising from the large, nonpolar alkyl groups, and dipole-dipole interactions originating from the polar sulfonyl chloride group.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak interactions. mdpi.com These analyses identify regions of weak attraction, such as potential hydrogen bonds, halogen bonds, or other σ-hole interactions, where an electron-deficient region on one molecule interacts with an electron-rich region on another. mdpi.comnih.gov While the molecule itself cannot donate strong hydrogen bonds, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Molecular Dynamics Simulations (if relevant to reactivity in solution)

No data available.

Applications of 2,6 Dimethylheptane 4 Sulfonyl Chloride As a Synthetic Reagent and Intermediate

Synthesis of Sulfonate Esterschem-station.comyoutube.com

Sulfonyl chlorides react with alcohols and phenols to form sulfonate esters. This transformation is crucial in organic synthesis as it converts a poorly leaving hydroxyl group (-OH) into a good leaving group (sulfonate), facilitating subsequent substitution or elimination reactions. youtube.com

The reaction mechanism involves the nucleophilic oxygen of the alcohol or phenol (B47542) attacking the electrophilic sulfur of 2,6-dimethylheptane-4-sulfonyl chloride. youtube.com A base, typically pyridine, is used both as a catalyst and to scavenge the HCl produced. youtube.com

Alcohols: The reaction with primary and secondary alcohols is expected to proceed efficiently. Due to its size, this compound may exhibit selectivity for less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols in diol or polyol substrates. youtube.com Tertiary alcohols react much more slowly and are prone to elimination side reactions.

Phenols: Phenols, being more acidic but generally less nucleophilic than alcohols, also react to form the corresponding aryl sulfonate esters. The reaction may require slightly more forcing conditions compared to primary alcohols. chem-station.com

Table 2: Illustrative Synthesis of Sulfonate Esters

| Nucleophile | Reagent | Expected Product |

| Alcohol | Ethanol | Ethyl 2,6-dimethylheptane-4-sulfonate |

| Phenol | Phenol | Phenyl 2,6-dimethylheptane-4-sulfonate |

Sulfonyl groups are widely used as protecting groups for amines due to their high stability under a broad range of acidic and basic conditions. chem-station.comnih.gov The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the parent amine. chem-station.com

The 2,6-dimethylheptane-4-sulfonyl group, once installed, would form a robust sulfonamide. However, the stability that makes sulfonamides excellent protecting groups also makes their removal challenging. nih.gov Cleavage often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acid at high temperatures. youtube.com The bulky nature of the 2,6-dimethylheptyl group might influence the conditions required for deprotection, though specific data is unavailable. While sulfonyl groups can also protect alcohols and phenols, this is less common for aliphatic alcohols because the resulting sulfonate ester is highly activated for substitution or elimination. chem-station.com For phenols, the electron-withdrawing nature of the sulfonyl group can offer protection against oxidation. chem-station.com

Preparation of Sulfones via Organometallic Coupling Reactions

Sulfonyl chlorides are precursors to sulfones through coupling reactions with organometallic reagents. This C-S bond-forming reaction is a valuable method for synthesizing a wide array of sulfone structures.

The general approach involves the reaction of an organometallic reagent (like a Grignard reagent or an organocuprate) with the sulfonyl chloride. The organometallic reagent acts as a source of a carbanion, which attacks the sulfur atom and displaces the chloride.

Grignard Reagents (R-MgX): While Grignard reagents can react with sulfonyl chlorides to form sulfones, the reaction can be complicated by side reactions. researchgate.net A more controlled approach often involves the in-situ conversion of the sulfonyl chloride to a sulfinate salt, which is then alkylated. rsc.org For instance, magnesium metal can reduce the sulfonyl chloride to a magnesium sulfinate, which then couples with an alkyl halide to yield the sulfone. rsc.org

Organocuprates (R₂CuLi): Gilman reagents (lithium dialkylcuprates) are generally considered softer nucleophiles than Grignard reagents and can be effective for coupling with sulfonyl chlorides to form sulfones. masterorganicchemistry.comchemistrysteps.com Their lower reactivity can lead to cleaner reactions and better yields, particularly with sensitive substrates. chemistrysteps.com

Given the structure of this compound, it would be expected to react with various organometallic reagents, such as methylmagnesium bromide or lithium diphenylcuprate, to yield the corresponding sulfones (e.g., 4-(methylsulfonyl)-2,6-dimethylheptane or 4-(phenylsulfonyl)-2,6-dimethylheptane).

Cross-Coupling Reactions (e.g., with Organozinc Reagents)

In the realm of cross-coupling reactions, sulfonyl chlorides are recognized as viable electrophilic partners. These reactions, typically catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon bonds. Specifically, in reactions involving organozinc reagents (Negishi coupling), an organozinc compound (R-ZnX) couples with an organic halide or triflate. While aryl and vinyl sulfonyl chlorides have been utilized in such couplings, the application of aliphatic sulfonyl chlorides like this compound is less common but theoretically plausible.

The general mechanism would involve the oxidative addition of the palladium catalyst to the sulfonyl chloride, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Hypothetical Cross-Coupling Reaction of this compound with an Organozinc Reagent

| Reactant 1 | Reactant 2 | Catalyst | Potential Product | Remarks |

| This compound | Aryl zinc halide | Pd(PPh₃)₄ | 4-Aryl-2,6-dimethylheptane | This represents a potential application, but specific examples and yields are not documented for this substrate. |

Note: This table is illustrative and based on general principles of cross-coupling reactions, not on specific experimental data for this compound.

Radical Sulfonylation Reactions

Sulfonyl chlorides are frequently employed as precursors to sulfonyl radicals, which can then participate in a variety of radical sulfonylation reactions. These reactions are often initiated by photoredox catalysis, radical initiators, or transition metals. The sulfonyl radical can add to unsaturated systems like alkenes and alkynes, leading to the formation of vinyl or alkyl sulfones.

For instance, in a hypothetical radical sulfonylation, this compound could react with an alkene in the presence of a suitable initiator to form a β-chloro sulfone, which could then undergo elimination to yield a vinyl sulfone.

Table 2: Potential Radical Sulfonylation Reaction

| Substrate | Reagent | Initiation Method | Potential Product Type |

| Alkene | This compound | Photoredox Catalyst | Vinyl Sulfone |

Note: This table illustrates a potential reaction pathway. Specific experimental data for this compound is not available in the literature.

Role in Heterocyclic Synthesis

Sulfonyl chlorides can be instrumental in the synthesis of heterocyclic compounds. They can act as electrophiles in cyclization reactions or be incorporated into molecules that subsequently undergo ring formation. For example, a sulfonyl chloride might react with a bifunctional molecule containing nucleophilic groups to form a sulfonamide that can then be cyclized.

However, a search of the chemical literature reveals no specific instances where this compound has been used as a key reagent in the formation of heterocyclic rings.

Applications in Polymer Chemistry

In polymer chemistry, sulfonyl chlorides can potentially be used as monomers or modifying agents. As a monomer, a molecule containing a sulfonyl chloride and a polymerizable group (like a vinyl group) could be used in polymerization reactions. As a modifying agent, the sulfonyl chloride could be grafted onto an existing polymer to alter its properties.

There is currently no evidence in the scientific literature to suggest that this compound has been utilized in either of these capacities in polymer chemistry.

Use in Stereoselective Transformations

The bulky and structurally defined nature of the 2,6-dimethylheptyl group could theoretically make this compound a candidate for use as a chiral auxiliary or as a reagent in stereoselective transformations. The sulfonyl group can influence the stereochemical outcome of reactions at adjacent centers.

Despite this potential, there are no published studies detailing the use of this compound in stereoselective transformations. The development of its application in this area remains an open field for research.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste. Future research will likely focus on developing greener and more sustainable methods for the synthesis of aliphatic sulfonyl chlorides like 2,6-dimethylheptane-4-sulfonyl chloride.

Key areas of development include:

Photocatalytic Methods: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis. acs.org Research into heterogeneous photocatalysts, such as potassium poly(heptazine imide), could provide a sustainable alternative to traditional methods for producing sulfonyl chlorides from various precursors under mild conditions. acs.org

Oxidative Chlorination in Eco-Friendly Solvents: The development of oxidative chlorination reactions in sustainable solvents like water, ethanol, or glycerol (B35011) presents a greener alternative to volatile organic compounds. rsc.orgresearchgate.net Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) have shown efficiency in converting thiols to sulfonyl chlorides in these environmentally friendly media. rsc.orgresearchgate.net

Bleach-Mediated Synthesis: The use of household bleach (sodium hypochlorite) as an oxidizing agent for the chlorosulfonation of S-alkyl isothiourea salts offers a simple, economical, and environmentally conscious route to alkanesulfonyl chlorides. organic-chemistry.org

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Traditional Methods | Chlorosulfonic acid, thionyl chloride | Harsh, often high temperatures | Well-established |

| Photocatalysis | Heterogeneous photocatalysts, visible light | Mild, room temperature | High functional group tolerance, sustainable. acs.org |

| Oxidative Chlorination | NaDCC·2H₂O in water/ethanol | Mild | Environmentally friendly solvents, simple workup. rsc.orgresearchgate.net |

| Bleach-Mediated Synthesis | Sodium hypochlorite | Aqueous conditions | Readily available and inexpensive reagents. organic-chemistry.org |

Exploration of Novel Reactivity Modes

Sulfonyl chlorides are versatile intermediates in organic synthesis. magtech.com.cn Future research will likely uncover new reactivity patterns for sterically hindered aliphatic sulfonyl chlorides like this compound.

Potential areas of exploration include:

Source of Sulfonyl Radicals: In addition to their classic electrophilic character, sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactions with Unsaturated Systems: The reactions of sulfonyl chlorides with alkenes, alkynes, and imines can lead to a diverse range of products, including [2+2] annulation products and products of chlorosulfonylation, sulfonylation, and arylation. magtech.com.cn The bulky nature of the 2,6-dimethylheptyl group could influence the regioselectivity and stereoselectivity of these reactions.

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical reactions, particularly for highly exothermic processes often associated with sulfonyl chloride synthesis. rsc.org

Future research in this area could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters, improved safety by minimizing the accumulation of hazardous intermediates, and higher space-time yields. rsc.orgmdpi.com

Automated Processes: The integration of automated process control systems with continuous stirred-tank reactors (CSTRs) and continuous filtration systems can lead to more reliable and consistent production of sulfonyl chlorides on a larger scale. mdpi.comresearchgate.net

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry is an increasingly powerful tool for the design of new molecules with specific properties. For this compound, computational methods could be employed to:

Predict Reactivity: Quantum mechanical calculations can be used to predict the reactivity of the sulfonyl chloride group and to understand how the branched alkyl chain influences its electronic and steric properties.

Design Novel Derivatives: Computational docking studies can be used to design sulfonamide derivatives with specific biological activities. nih.govresearchgate.net By modeling the interactions of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success. nih.govresearchgate.net

Applications in Advanced Materials Science

The unique properties of the 2,6-dimethylheptyl group, such as its hydrophobicity and steric bulk, could be leveraged in the development of advanced materials.

Potential applications include:

Polymer Modification: Sulfonyl chlorides can be used to modify the surface properties of polymers. The incorporation of the bulky 2,6-dimethylheptylsulfonyl group could be used to create highly hydrophobic or functionalized polymer surfaces. nbinno.com

Metal-Organic Frameworks (MOFs): Sulfonyl chlorides are valuable reagents for the postsynthetic modification of MOFs. rsc.org This allows for the introduction of new functionalities into the pores of these materials, which can be useful for applications in gas storage, separation, and catalysis. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethylheptane-4-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For branched alkanes like this compound, regioselectivity must be controlled using catalysts like AlCl₃ or SOCl₂. Reaction temperature (0–5°C) minimizes side reactions, while stoichiometric excess of chlorinating agents improves conversion rates .

- Data Contradiction : Some studies report reduced yields with AlCl₃ due to steric hindrance from branched alkyl groups. Alternative catalysts (e.g., PCl₅) may improve efficiency but require rigorous moisture exclusion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to verify alkyl chain branching (e.g., methyl groups at C2 and C6) and sulfonyl chloride group position.

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-O stretch) confirm sulfonyl chloride functionality .

- Elemental Analysis : Validate molecular formula (C₉H₁₇ClO₂S) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

- Methodology :

- Storage : Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., dry DCM). Desiccants like molecular sieves reduce moisture exposure .

- Reaction Design : Use aprotic solvents (e.g., THF) and avoid aqueous workup until final stages. Pre-activation with bases (e.g., Et₃N) stabilizes reactive intermediates .

Q. How does steric hindrance from the 2,6-dimethyl groups influence nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., hexane sulfonyl chloride) using nucleophiles like amines or alcohols.

- Computational Modeling : DFT calculations predict activation barriers for SN₂ pathways. Bulkier nucleophiles (e.g., tert-butanol) show reduced reactivity due to steric clashes .

- Table : Reaction Rate Constants (k) for Sulfonyl Chlorides

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Systematic Solubility Profiling : Test in solvents (e.g., DCM, EtOAc, hexane) under controlled humidity/temperature.

- Analytical Cross-Validation : Use HPLC with UV detection to quantify solubility, avoiding gravimetric methods prone to impurity interference .

- Contradiction Source : Discrepancies may arise from residual moisture (hydrolysis byproducts) or isomerization during testing.

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.